molecular formula C7H11NO4S B1303223 Dimethyl 1,3-thiazolane-2,4-dicarboxylate CAS No. 318233-97-5

Dimethyl 1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B1303223
CAS No.: 318233-97-5
M. Wt: 205.23 g/mol
InChI Key: ZZAHPKXSIYXTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1,3-thiazolane-2,4-dicarboxylate is a useful research compound. Its molecular formula is C7H11NO4S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Thiazolo[5,4-d]-thiazole Derivatives

Research has demonstrated the use of dimethyl 1,3-thiazolane-2,4-dicarboxylate derivatives in the synthesis of thiazolo[5,4-d]thiazole derivatives. These compounds are produced through oxidative dimerization processes, showcasing the potential of this compound derivatives in creating complex heterocyclic structures with potential pharmaceutical applications (Cież & Kalinowska‐Tłuścik, 2012).

Development of 1,3-Thiazole Derivatives

Another study focused on synthesizing novel 1,3-thiazole derivatives using thiourea and dimethyl acetylene dicarboxylate, highlighting the chemical diversity and potential biological activity of these compounds. Such research underscores the importance of this compound derivatives in pharmaceutical chemistry (Doregiraee et al., 2015).

Synthesis of Thiazolidine Derivatives

The unexpected formation of dimethylthioketene cycloadducts in reactions involving 1,3-diphenylaziridine-2,2-dicarboxylate and cyclobutanethione derivatives has been reported. This work highlights the intricate chemical reactions that can occur with this compound derivatives, leading to the formation of novel thiazolidine derivatives with potential application in the development of new materials and molecules (Mlostoń et al., 2002).

Cycloadditions and Heterocyclic Synthesis

Research into the cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids led to the synthesis of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives. These findings illustrate the utility of this compound derivatives in facilitating complex cycloaddition reactions for the creation of heterocyclic compounds with significant synthetic interest (Cardoso et al., 2006).

Safety and Hazards

The safety information available indicates that Dimethyl 1,3-thiazolane-2,4-dicarboxylate is classified as a combustible solid . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Properties

IUPAC Name

dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-11-6(9)4-3-13-5(8-4)7(10)12-2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHPKXSIYXTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377137
Record name dimethyl 1,3-thiazolane-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318233-97-5
Record name dimethyl 1,3-thiazolane-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.